1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole
Description
1-[(3-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 3-chlorophenylmethyl group at the 1-position and a methyl group at the 2-position of the benzodiazole core. Benzimidazole derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, owing to their tunable electronic and steric profiles .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-11-17-14-7-2-3-8-15(14)18(11)10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFQVPLZYWLFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Isomers: Positional Chlorine Variations
The position of the chlorine atom on the benzyl substituent significantly influences physicochemical and biological properties:
- 1-[(4-Chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole (Chlormidazole): Structure: 4-chlorophenylmethyl substituent. Molecular Formula: C₁₅H₁₃ClN₂. Key Properties: Antifungal activity, validated in pharmaceutical contexts .
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol :
Functional Group Variations
Substituents on the benzimidazole core dictate chemical reactivity and biological interactions:
- 1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine: Structure: 2-amine instead of 2-methyl. Molecular Weight: 257.72.
- 1-[(3-Chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzodiazole: Structure: Styryl group with 2,4-dichlorophenyl. Molecular Formula: C₂₂H₁₅Cl₃N₂.
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole :
Physical and Chemical Properties
Density and Boiling Points :
Acidity and Reactivity :
- Thiol-containing analogs (e.g., ) exhibit lower pKa values (~4.67) compared to methyl-substituted derivatives, influencing protonation states in biological systems .
Biological Activity
1-[(3-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound with a benzodiazole core structure, known for its diverse biological activities. The unique combination of the 3-chlorophenyl and methyl substituents enhances its chemical properties, making it a significant candidate in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClN
- Molecular Weight : 256.73 g/mol
- IUPAC Name : 1-[(3-chlorophenyl)methyl]-2-methyl-1H-benzodiazole
The presence of the chlorophenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities, which include:
- Antimicrobial Activity : Studies have shown that benzodiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this one have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.94 mg/mL .
- Antifungal Activity : The compound has also been linked to antifungal effects, with some derivatives showing MIC values as low as 0.06 mg/mL against fungal strains like Candida albicans and Aspergillus niger .
- Antitumor Potential : Preliminary studies suggest that benzodiazole derivatives may exhibit antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. Further research is needed to elucidate the mechanisms involved .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as MurB in bacterial cell walls, which is crucial for bacterial survival. This inhibition can lead to bactericidal effects against resistant strains .
- Receptor Modulation : Interaction studies indicate potential binding to specific receptors, modulating key biological pathways that could lead to therapeutic effects in various diseases.
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of benzodiazole derivatives:
| Study Reference | Biological Activity | MIC (mg/mL) | Target Organism |
|---|---|---|---|
| Antibacterial | 0.23 - 0.94 | E. coli, S. aureus | |
| Antifungal | 0.06 - 0.47 | C. albicans, A. niger | |
| Antitumor | N/A | Various cancer cell lines |
These findings highlight the potential of this compound in treating infections and possibly cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
